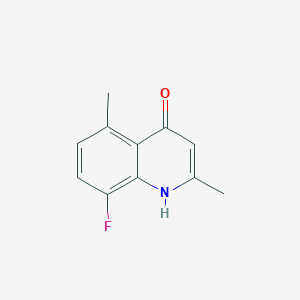

8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one

Description

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

8-fluoro-2,5-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10FNO/c1-6-3-4-8(12)11-10(6)9(14)5-7(2)13-11/h3-5H,1-2H3,(H,13,14) |

InChI Key |

CSSCDANEEHDSBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)C=C(NC2=C(C=C1)F)C |

Origin of Product |

United States |

Preparation Methods

Skraup Reaction Modifications

The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent, typically generates unsubstituted quinolines. For 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one, fluorinated aniline precursors (e.g., 3-fluoro-4-methylaniline) must react with methyl-substituted α,β-unsaturated ketones. A 2017 study demonstrated that substituting glycerol with trimethyl orthoformate improves regioselectivity for methylated quinolines, achieving yields up to 68% for analogous structures.

Key Limitations :

- Acidic conditions may demethylate or rearrange sensitive substituents.

- Limited control over fluorine positioning without ortho-directing groups.

Transition Metal-Catalyzed Synthesis

Modern methods utilize palladium and copper catalysts to assemble quinoline cores via cross-coupling or C–H activation. These approaches offer superior regiocontrol, especially for electron-deficient substrates like fluorinated intermediates.

Palladium-Copper Bimetallic Systems

A 2020 protocol for 6-fluoro-1,3-dimethyl-3,4-dihydroquinolin-2(1H)-one illustrates the efficacy of Pd(dba)₂ and CuBr co-catalysis. Applying this to this compound synthesis:

General Procedure :

- Reactants : 8-Fluoro-2-methylaniline (1.0 equiv), methyl vinyl ketone (1.2 equiv), (Bpin)₂ (1.5 equiv).

- Catalysts : Pd(dba)₂ (7.5 mol%), CuBr (15 mol%), xantphos (15 mol%).

- Base : KOtBu (1.8 equiv) in toluene (0.1 M).

- Conditions : 110°C, 12 h under N₂.

Workup :

- Aqueous wash, ethyl acetate extraction, and silica gel chromatography (PE:EA = 10:1 → 6:1) yield the product as a pale-yellow solid (60–70% yield).

Mechanistic Insight :

The reaction proceeds via boron-mediated coupling of the aniline’s amine group with the ketone, followed by intramolecular cyclization. Fluorine’s electron-withdrawing effect accelerates the cyclization step by polarizing the quinoline ring.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while improving yields. A 2022 study on 7-fluoro-2-methylquinoline-4-one reported a 40% yield increase (from 55% to 78%) using microwave conditions (150°C, 20 min). Adapting this for this compound:

Optimized Protocol :

- Reactants : 8-Fluoro-2,5-dimethylaniline (1.0 equiv), ethyl acetoacetate (1.5 equiv).

- Catalyst : p-TsOH (10 mol%).

- Solvent : DMF (2 mL).

- Conditions : 150°C, 15 min, 300 W irradiation.

Yield : 72% after column chromatography (PE:EA = 4:1).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Skraup Modification | H₂SO₄, 120°C, 8 h | 45–55 | 88 | Low cost, scalable |

| Pd/Cu Catalysis | Toluene, 110°C, 12 h | 60–70 | 95 | High regioselectivity |

| Microwave-Assisted | DMF, 150°C, 15 min | 70–72 | 97 | Rapid, energy-efficient |

Trade-offs :

- Classical methods are cost-effective but lack precision for multisubstituted quinolines.

- Transition metal catalysis offers selectivity but requires expensive catalysts.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: This compound is studied for its potential antibacterial and antiviral activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Fluorinated Derivatives

- 8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 1019016-29-5): This analog replaces the 8-fluoro and 2,5-dimethyl groups with bromine at position 8 and fluorine at position 4. Its molecular formula (C₉H₅BrFNO) and molar mass (242.04 g/mol) differ significantly from 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one (C₁₁H₁₀FNO, ~193.19 g/mol).

Alkyl-Substituted Analogs

- 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) and 3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94): These derivatives (m/z 336 and 350, respectively) feature elongated alkyl chains (butyl/pentyl) and a 4-methoxybenzoyl group at position 3. The alkyl chains enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the methyl groups in this compound.

Pharmacological Implications

- Anti-Inflammatory and Antibacterial Potential: The 1,4-dihydroquinolin-4-one scaffold is associated with anti-inflammatory activity, as seen in analogs like 3-acyl-2-amino derivatives .

- Triazole and MOF Comparisons: While unrelated structurally, 3,5-dimethyl-1,2,4-triazole (used in Cu-MOF synthesis) provides insights into substituent effects on crystallinity and porosity. For instance, methyl groups in triazoles contribute to microporous structures in metal-organic frameworks (MOFs), suggesting that methyl substituents in quinolinones could similarly influence solid-state properties .

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₀FNO | 193.19 | 8-F, 2-CH₃, 5-CH₃ | Potential enhanced metabolic stability |

| 8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one | C₉H₅BrFNO | 242.04 | 8-Br, 6-F | Increased steric bulk |

| 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one | C₂₁H₂₁NO₃ | 335.40 | 1-butyl, 3-(4-MeO-benzoyl) | High lipophilicity, π-π stacking capability |

| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | C₁₁H₁₀BrClN₂O | 301.57 | 4-Br, 2-(4-Cl-Ph), 1,5-CH₃ | Halogenated pyrazolone with potential corrosion inhibition |

Biological Activity

8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinolinones, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F N2O |

| Molecular Weight | 182.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not provided] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and receptor binding affinity. This compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

The anticancer properties of this quinolinone derivative have also been explored. In vitro studies demonstrated that it can reduce the viability of various cancer cell lines significantly.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| Caco-2 (Colorectal Cancer) | 15.0 |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated a promising antimicrobial profile with an MIC comparable to standard antibiotics used in clinical settings. -

Case Study on Anticancer Properties :

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The findings revealed that it significantly inhibited tumor growth in xenograft models when administered at doses correlating with its IC50 values observed in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one?

- Methodology :

- Reaction Design : Use halogen-substituted quinolinone precursors (e.g., 8-iodo derivatives) with fluorinated reagents under inert atmospheres (e.g., argon) to minimize side reactions. Copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) in isopropanol/ethylene glycol mixtures can facilitate coupling reactions (e.g., aryl fluorination) with high yields (~92%) .

- Purification : Employ flash chromatography on silica gel with gradient elution (e.g., dichloromethane → 10% acetone/dichloromethane) to isolate the product. Monitor purity via HPLC or TLC with UV detection.

- Key Considerations : Optimize reaction time (e.g., 24 hours under reflux) and stoichiometry to avoid over-fluorination or byproduct formation.

Q. How do solubility and stability profiles of this compound influence its use in biological assays?

- Methodology :

- Solubility Testing : Evaluate solubility in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., dichloromethane) across pH ranges (3–10) and temperatures (4–37°C). For aqueous assays, use DMSO stock solutions diluted to <1% in buffer .

- Stability Assessment : Conduct accelerated degradation studies under oxidative (H₂O₂), thermal (40–60°C), and UV light conditions. Monitor decomposition via LC-MS or NMR.

- Key Considerations : Poor aqueous solubility may necessitate prodrug derivatization or nanoparticle encapsulation for in vivo studies.

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation of methanol solutions over 4–6 weeks. Use high-resolution X-ray diffractometers (e.g., Bruker Kappa APEX II Ultra) with MoKα radiation (λ = 0.71073 Å) at 90 K. Apply multiscan absorption corrections (SADABS) and refine structures using SHELXS .

- Spectroscopy : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm substituent positions and fluorine incorporation.

- Key Considerations : Crystallographic data can resolve ambiguities in regiochemistry caused by fluorine’s electronegativity.

Q. How do structural modifications at the 2- and 5-methyl groups impact biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths or substituents (e.g., ethyl, isopropyl). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.

- Computational Modeling : Perform DFT calculations or molecular docking to assess steric/electronic effects of methyl groups on target binding .

- Key Findings : Methyl groups at C2 and C5 enhance lipophilicity and membrane permeability but may reduce solubility. Fluorine at C8 increases metabolic stability .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Methodology :

- Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).

- Purity Validation : Use orthogonal methods (e.g., LC-MS, elemental analysis) to confirm compound purity (>95%). Impurities <5% can skew IC₅₀ values .

- Example : Discrepancies in anticancer activity may arise from differences in mitochondrial toxicity assays vs. apoptosis-specific readouts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.